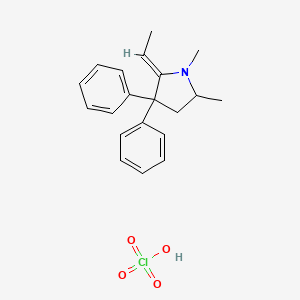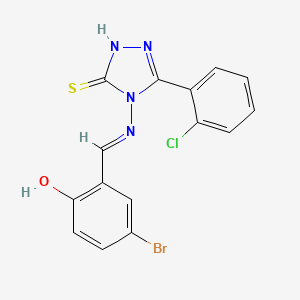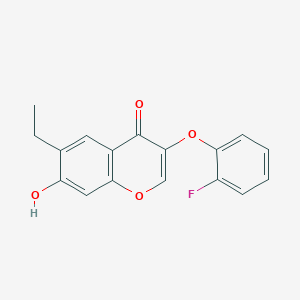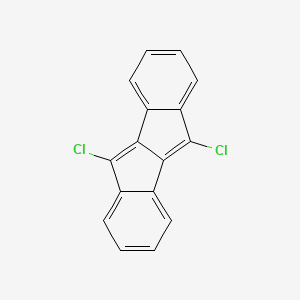
(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(5-bromo-2-hidroxifenil)-3-(4-clorofenil)prop-2-en-1-ona es un compuesto orgánico que pertenece a la clase de las calconas. Las calconas son cetonas aromáticas con dos anillos fenilo que son conocidas por sus diversas actividades biológicas y aplicaciones en diversos campos como la química, la biología y la medicina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2E)-1-(5-bromo-2-hidroxifenil)-3-(4-clorofenil)prop-2-en-1-ona típicamente involucra la reacción de condensación de Claisen-Schmidt. Esta reacción se lleva a cabo entre 5-bromo-2-hidroxiacetofenona y 4-clorobenzaldehído en presencia de una base como hidróxido de sodio o hidróxido de potasio. La reacción se realiza generalmente en un solvente de etanol o metanol a temperatura ambiente o bajo condiciones de reflujo.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la ampliación de la reacción de condensación de Claisen-Schmidt. Esto requeriría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, así como la implementación de técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2E)-1-(5-bromo-2-hidroxifenil)-3-(4-clorofenil)prop-2-en-1-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los correspondientes epóxidos u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes u otras formas reducidas.
Sustitución: Los átomos de halógeno en el compuesto pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas, los tioles o los alcóxidos pueden usarse para reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir epóxidos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y productos químicos.
Mecanismo De Acción
El mecanismo de acción de (2E)-1-(5-bromo-2-hidroxifenil)-3-(4-clorofenil)prop-2-en-1-ona involucra su interacción con dianas moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Las dianas moleculares y vías exactas deberían aclararse mediante estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos Similares
(2E)-1-(2-hidroxifenil)-3-fenilprop-2-en-1-ona: Una calcona similar con diferentes sustituyentes.
(2E)-1-(4-hidroxifenil)-3-(4-metoxifenil)prop-2-en-1-ona: Otra calcona con diferentes grupos funcionales.
Singularidad
(2E)-1-(5-bromo-2-hidroxifenil)-3-(4-clorofenil)prop-2-en-1-ona es única debido a sus sustituyentes específicos, que pueden conferir propiedades químicas y biológicas distintas en comparación con otras calconas.
Propiedades
Fórmula molecular |
C15H10BrClO2 |
|---|---|
Peso molecular |
337.59 g/mol |
Nombre IUPAC |
(E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10BrClO2/c16-11-4-8-15(19)13(9-11)14(18)7-3-10-1-5-12(17)6-2-10/h1-9,19H/b7-3+ |
Clave InChI |
ZUYIYJIJRUCPGH-XVNBXDOJSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Br)O)Cl |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)Br)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(aminomethyl)phenyl]-2-furamide](/img/structure/B12049764.png)
![2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B12049770.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12049785.png)



![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12049811.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12049816.png)



